Isobutyrophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6552. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

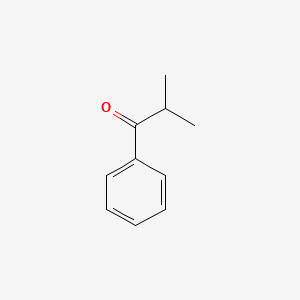

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMGLVDZZMBWQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048202 | |

| Record name | Isopropyl phenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-70-1 | |

| Record name | Isobutyrophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl phenyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyrophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanone, 2-methyl-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl phenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyrophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL PHENYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L53972NTZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of Isobutyrophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyrophenone, also known by its IUPAC name 2-methyl-1-phenylpropan-1-one, is an aromatic ketone that serves as a versatile intermediate in organic synthesis and finds applications in various industries.[1] It is notably used as a photoinitiator in polymerization processes, particularly in UV-curable coatings and inks, due to its ability to absorb UV light and generate free radicals.[2][3] Furthermore, this compound is utilized as a fragrance ingredient, a flavoring agent, and a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][3] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectroscopic analysis of this compound, tailored for a scientific audience.

Chemical Structure and Identification

This compound possesses a distinct structure featuring a phenyl group attached to a carbonyl group, which is in turn bonded to an isopropyl group.[2] This arrangement of functional groups dictates its chemical reactivity and physical properties.

| Identifier | Value |

| IUPAC Name | 2-methyl-1-phenylpropan-1-one[4][5] |

| Synonyms | Isopropyl phenyl ketone, 2-Methyl-1-phenyl-1-propanone, Isobutyrylbenzene[2] |

| CAS Number | 611-70-1[4] |

| Molecular Formula | C₁₀H₁₂O[2][4] |

| SMILES | CC(C)C(=O)C1=CC=CC=C1[4] |

| InChI Key | BSMGLVDZZMBWQB-UHFFFAOYSA-N[2][4] |

Physicochemical Properties

This compound is a clear, colorless to very slightly yellow liquid with a characteristic sweet, floral odor.[1][2] It is stable under normal laboratory conditions.[6]

| Property | Value |

| Molecular Weight | 148.20 g/mol [1][4] |

| Density | 0.988 g/mL at 25 °C[7][8] |

| Boiling Point | 217 °C[1][7] |

| Melting Point | 9 °C[9] |

| Flash Point | 84 °C (183.2 °F)[8] |

| Vapor Pressure | 1 mmHg at 50 °C[7][8] |

| Refractive Index (n20/D) | 1.517[7][8] |

| Water Solubility | Sparingly soluble/immiscible |

| Solubility in Organic Solvents | Soluble in ethanol and acetone |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes the synthesis of this compound from benzene and isobutyryl chloride using a Friedel-Crafts acylation reaction.

Materials:

-

Benzene

-

Isobutyryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Addition funnel

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer, an addition funnel, and a reflux condenser fitted with a drying tube (e.g., containing calcium chloride) to protect the reaction from atmospheric moisture.

-

Reagent Addition: To the flask, add anhydrous aluminum chloride and a suitable solvent like dichloromethane. Cool the mixture in an ice bath.

-

Slowly add isobutyryl chloride to the stirred suspension of aluminum chloride.

-

After the addition of isobutyryl chloride, add benzene dropwise from the addition funnel while maintaining the low temperature.

-

Reaction: Once the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 3 hours) to ensure the completion of the reaction.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture over crushed ice. To dissolve the resulting aluminum hydroxide, add concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane) to recover any dissolved product.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like magnesium sulfate. Filter off the drying agent.

-

Remove the solvent using a rotary evaporator.

-

Purification: Purify the crude this compound by vacuum distillation.[10] Collect the fraction boiling at the appropriate temperature and pressure.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[3]

-

For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[3]

-

Ensure the sample is free of particulate matter by filtering it through a pipette with a cotton or glass wool plug into a clean, dry NMR tube.[6]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[3]

-

-

Instrument Parameters (General):

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the concentration.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[7]

-

Acquisition Time: Approximately 1-2 seconds.[11]

-

Relaxation Delay: 2 seconds is a common starting point.[11]

-

Number of Scans: Significantly higher than ¹H NMR (e.g., 128 or more) due to the low natural abundance of ¹³C.[11]

-

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (for a neat liquid):

-

Place a small drop of this compound onto a salt plate (e.g., KBr or NaCl).

-

Place a second salt plate on top and gently rotate to create a thin, uniform film.

-

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a drop of the liquid directly onto the ATR crystal.

-

-

Instrument Parameters:

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient.

-

Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

-

-

Data Acquisition and Processing:

-

Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

3. Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

For a volatile liquid like this compound, direct injection or infusion into the ion source is suitable.

-

Electron Ionization (EI) is a common method for such compounds. The standard electron energy is 70 eV.

-

-

Mass Analysis:

-

A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge (m/z) ratio.

-

-

Data Interpretation:

-

The molecular ion peak (M⁺) will correspond to the molecular weight of this compound (148.20 g/mol ).

-

Analyze the fragmentation pattern to confirm the structure. Key fragments for this compound include the benzoyl cation (m/z 105) and the isopropyl cation (m/z 43).

-

Reactivity and Applications

Photoinitiation

This compound is a Type I photoinitiator, meaning it undergoes unimolecular bond cleavage upon absorption of UV radiation to form free radicals. This process, known as a Norrish Type I reaction, is fundamental to its application in UV curing.

Upon UV irradiation, the carbonyl group of this compound absorbs a photon and is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. From this excited state, the molecule undergoes α-cleavage of the bond between the carbonyl group and the isopropyl group. This homolytic cleavage results in the formation of a benzoyl radical and an isopropyl radical. Both of these radical species can initiate the polymerization of monomers and oligomers in a formulation.

References

- 1. Diversity with Light: Photoreaction Pathways and Products of Butyrophenone [pubs.sciepub.com]

- 2. Norrish reaction - Wikipedia [en.wikipedia.org]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. Show how you would use the Friedel–Crafts acylation, Clemmensen r... | Study Prep in Pearson+ [pearson.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. benchchem.com [benchchem.com]

- 8. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 9. researchgate.net [researchgate.net]

- 10. chem.rochester.edu [chem.rochester.edu]

- 11. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

Isobutyrophenone (CAS 611-70-1): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of isobutyrophenone (CAS 611-70-1), an aromatic ketone with significant applications as a chemical intermediate in the pharmaceutical and specialty chemical industries. This guide details its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its role in organic synthesis. Safety and handling protocols are also summarized. All quantitative data is presented in tabular format for clarity and comparative analysis. Methodologies and logical workflows are visualized using process diagrams to facilitate understanding.

Introduction

This compound, systematically named 2-methyl-1-phenyl-1-propanone, is an organic compound classified as a ketone.[1] Its structure features a phenyl group bonded to a carbonyl group, which is in turn attached to an isopropyl substituent.[1] This unique arrangement makes it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and photoinitiators for polymerization processes.[1][2] It is typically a colorless to pale yellow liquid with a characteristic odor.[1] This whitepaper serves as a detailed technical resource, consolidating critical data and experimental information for professionals engaged in chemical research and development.

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its application in various chemical processes. These properties have been compiled from various sources and are summarized below.

| Property | Value | Reference |

| CAS Number | 611-70-1 | |

| Molecular Formula | C₁₀H₁₂O | |

| Molecular Weight | 148.20 g/mol | |

| IUPAC Name | 2-methyl-1-phenylpropan-1-one | [3] |

| Synonyms | Isopropyl Phenyl Ketone, Isobutyrylbenzene | [3] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Density | 0.988 g/mL at 25 °C | [5] |

| Boiling Point | 217 °C | [5] |

| Melting Point | 1-9 °C | [6][7] |

| Flash Point | 84 °C (183.2 °F) | [8] |

| Refractive Index (n20/D) | 1.517 | [5] |

| Vapor Pressure | 1 mmHg at 50 °C | [9] |

| Water Solubility | Immiscible | [9][10] |

| LogP | 2.73 | [5][9] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound. The following tables summarize its key spectral features.

Mass Spectrometry

The mass spectrum of this compound is characterized by a prominent base peak corresponding to the benzoyl cation.[11]

| m/z Ratio | Relative Intensity (%) | Proposed Fragment Ion | Reference |

| 148 | 7.8 | [M]⁺ (Molecular Ion) | [11][12] |

| 105 | 100.0 | [C₆H₅CO]⁺ (Benzoyl cation) | [11][12] |

| 77 | 37.0 | [C₆H₅]⁺ (Phenyl cation) | [11][12] |

| 51 | 13.3 | [C₄H₃]⁺ | [11][12] |

| 43 | 2.2 | [CH(CH₃)₂]⁺ (Isopropyl cation) | [11] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data provides detailed information about the molecular structure. Data is available for both ¹H and ¹³C NMR.[7][13]

¹H NMR Spectrum (90 MHz in CDCl₃) [7]

-

Specific peak assignments and coupling constants would be determined from raw spectral data.

¹³C NMR Spectrum (in CDCl₃) [7]

-

Detailed chemical shifts are available in spectral databases.

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the carbonyl group and aromatic ring.[14][15]

-

Key absorptions include a strong C=O stretch characteristic of ketones and C-H stretches from the aromatic and aliphatic portions of the molecule.

Synthesis of this compound

The most common and industrially significant method for synthesizing this compound is the Friedel-Crafts acylation of benzene.[5][16]

General Reaction

Benzene is acylated using isobutyryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[16][17]

Experimental Protocol: Friedel-Crafts Acylation

This protocol is based on established laboratory procedures for Friedel-Crafts reactions.[16]

Materials:

-

Benzene (can be used in excess as the solvent)[16]

-

Isobutyryl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Ice

-

Hydrochloric acid (for workup)

-

Organic solvent for extraction (e.g., dichloromethane or diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

To a solution of benzene and isobutyryl chloride, kept at a controlled temperature (e.g., 5°C), anhydrous aluminum chloride is added in portions with stirring.[16]

-

After the addition is complete, the reaction mixture is stirred for an additional hour without cooling, allowing it to proceed.[16] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

The mixture is then carefully poured onto crushed ice to quench the reaction and decompose the aluminum chloride complex.[16]

-

The organic layer is separated. The aqueous layer may be extracted with an organic solvent to recover any dissolved product.

-

The combined organic layers are washed, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield pure this compound.[16] A yield of 95% has been reported for this method.[16]

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound via Friedel-Crafts acylation.

References

- 1. CAS 611-70-1: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C10H12O | CID 69144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 611-70-1 [thegoodscentscompany.com]

- 5. This compound | 611-70-1 [chemicalbook.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. This compound , ≥98.0%(GC) , 611-70-1 - CookeChem [cookechem.com]

- 10. Page loading... [wap.guidechem.com]

- 11. This compound | 611-70-1 | Benchchem [benchchem.com]

- 12. This compound(611-70-1) MS spectrum [chemicalbook.com]

- 13. This compound(611-70-1) 1H NMR spectrum [chemicalbook.com]

- 14. This compound(611-70-1) IR Spectrum [m.chemicalbook.com]

- 15. Isopropyl phenyl ketone [webbook.nist.gov]

- 16. This compound synthesis - chemicalbook [chemicalbook.com]

- 17. Friedel–Crafts Acylation [sigmaaldrich.com]

An In-depth Technical Guide to Isobutyrophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of isobutyrophenone, a versatile organic compound with applications in various scientific fields. It includes key data, experimental protocols for its synthesis, and a visualization of its role as a photoinitiator.

Core Properties of this compound

This compound, also known as 2-methyl-1-phenyl-1-propanone, is a colorless liquid with a characteristic sweet, floral odor.[1] It is a ketone featuring a phenyl group attached to a carbonyl group and an isopropyl substituent.[2] This structure influences its chemical properties and reactivity. It is soluble in organic solvents like alcohol and acetone but has limited solubility in water.[1][3][4]

Quantitative Data Summary

The fundamental molecular and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₂O | [1][3][4][5][6][7] |

| Molecular Weight | 148.20 g/mol | [5][7] |

| CAS Number | 611-70-1 | [4][5][6][7] |

| Appearance | Clear, colorless to pale yellow liquid | [1][2] |

| Density | 0.988 g/mL at 25 °C | [6] |

| Boiling Point | 217 °C | [6] |

| Flash Point | 84.44 °C (184.00 °F) | [8] |

| Refractive Index | 1.517 at 20 °C | [6] |

Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation

A common method for synthesizing this compound is through the Friedel-Crafts acylation of benzene with isobutyryl chloride.[6] The following protocol is a generalized procedure based on established methods.

Materials:

-

Benzene (in excess, to act as both reactant and solvent)

-

Isobutyryl chloride

-

Anhydrous aluminum chloride (AlCl₃) (catalyst)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for reflux, extraction, and distillation

-

Heating mantle and magnetic stirrer

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with anhydrous aluminum chloride and excess benzene. The setup should be protected from atmospheric moisture using a drying tube.

-

Addition of Acylating Agent: Isobutyryl chloride is added dropwise from the dropping funnel to the stirred suspension of aluminum chloride in benzene. The rate of addition should be controlled to manage the exothermic reaction.

-

Reflux: After the addition is complete, the reaction mixture is heated to reflux (approximately 80-88 °C) and maintained at this temperature for a period of 2-3 hours to ensure the reaction goes to completion.[6]

-

Quenching: The reaction mixture is cooled to room temperature and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Workup and Extraction: The organic layer is separated using a separatory funnel. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to recover any dissolved product. The organic layers are combined.

-

Washing: The combined organic phase is washed sequentially with dilute hydrochloric acid, water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate. The drying agent is removed by filtration, and the solvent is removed from the filtrate by rotary evaporation.

-

Purification: The crude this compound is purified by vacuum distillation to yield the final product.

Visualization of this compound as a Photoinitiator

This compound is utilized as a photoinitiator, particularly in UV-curable coatings and inks.[2] Upon absorption of UV light, it undergoes a photocleavage reaction to generate free radicals, which then initiate polymerization.

Caption: Workflow of this compound as a photoinitiator.

References

- 1. Page loading... [guidechem.com]

- 2. CAS 611-70-1: this compound | CymitQuimica [cymitquimica.com]

- 3. labsolu.ca [labsolu.ca]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. This compound | C10H12O | CID 69144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 611-70-1 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. This compound, 611-70-1 [thegoodscentscompany.com]

An In-depth Technical Guide to the Physical Properties of Isobutyrophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyrophenone, also known as 2-methyl-1-phenyl-1-propanone or isopropyl phenyl ketone, is an aromatic ketone with the chemical formula C₁₀H₁₂O. It presents as a colorless to pale yellow liquid and is recognized for its role as a photosensitizer and a key intermediate in various chemical syntheses.[1][2] Notably, it serves as a precursor in the preparation of α-hydroxythis compound and is utilized as an internal standard in analytical methods, such as the determination of hydroxyzine hydrochloride and benzyl alcohol in injection solutions.[2][3] Its physical characteristics are crucial for its application in organic synthesis, pharmaceutical development, and material science. This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and logical diagrams illustrating its synthesis and characterization workflow.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a consolidated reference for laboratory and research applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O | [2][4][5] |

| Molecular Weight | 148.20 g/mol | [4][6] |

| Appearance | Colorless to pale yellow clear liquid/oil | [1][2][7] |

| Density | 0.988 g/mL at 25 °C | [2][4][8][9] |

| Boiling Point | 217 °C at 760 mmHg | [2][4][8][9][10] |

| Melting Point | 1 °C | [2][4][5][10] |

| Flash Point | 84 °C (184 °F) | [1][2][5][8][9][11] |

| Refractive Index (n²⁰/D) | 1.517 | [2][4][8][9][10] |

| Vapor Pressure | 1 mmHg at 50 °C | [2][4][5][8][9] |

| logP (o/w) | 2.73 | [1][2] |

| Water Solubility | Immiscible; estimated at 360.2 mg/L at 25 °C | [1][2][12] |

| Solubility in Organics | Soluble in alcohol, chloroform (sparingly), and methanol (slightly). | [1][2][13] |

| CAS Number | 611-70-1 | [1][2][4][5][8][10] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound's identity. Key spectral data are available from various standard techniques.

| Spectroscopic Technique | Data Availability | Reference(s) |

| ¹H NMR | Spectra available in databases (e.g., 90 MHz in CDCl₃). | [5][14] |

| ¹³C NMR | Spectra available in databases. | [5][6] |

| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectra are available. | [5][6] |

| Infrared (IR) Spectroscopy | Spectra available for liquid film and CCl₄ solution. | [5][6] |

| Raman Spectroscopy | Data available. | [5][6] |

Experimental Protocols

The accurate determination of this compound's physical properties relies on standardized laboratory procedures. Below are detailed methodologies for key experiments.

Determination of Boiling Point (Micro Scale Method)

The boiling point is a critical indicator of a liquid's purity.[15] The micro-boiling point method is suitable for small sample volumes.[16]

-

Apparatus: Thiele tube, thermometer, small test tube (fusion tube), capillary tube (sealed at one end), heating oil (e.g., mineral oil), and a heat source (e.g., Bunsen burner).[17]

-

Procedure:

-

Fill the Thiele tube with heating oil to a level above the top of the side arm.[17]

-

Place a few milliliters of this compound into the small test tube.[18]

-

Invert the sealed capillary tube and place it inside the test tube containing the sample, with the open end submerged.[17]

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[6]

-

Suspend the thermometer assembly in the Thiele tube, ensuring the oil level is appropriate.[17]

-

Gently heat the side arm of the Thiele tube with a small flame to create a convection current for uniform heating.[15]

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge as the air inside expands and then as the liquid boils.[15]

-

Continue heating until a rapid and continuous stream of bubbles is observed, indicating the temperature is slightly above the boiling point.[15]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[15][17] Record this temperature.

-

Record the atmospheric pressure, as boiling point is pressure-dependent.[6][18]

-

Determination of Density (Pycnometer Method)

Density is a fundamental property used to confirm the purity and identity of a substance.[19] The pycnometer method provides high accuracy for liquids.[7]

-

Apparatus: Pycnometer (a glass flask with a specific, known volume), analytical balance.[7]

-

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).

-

Fill the pycnometer with this compound, ensuring no air bubbles are trapped. Place the stopper and wipe away any excess liquid from the exterior.

-

Weigh the filled pycnometer and record its mass (m₂).

-

Measure the temperature of the liquid, as density is temperature-dependent.

-

Calculate the mass of the this compound by subtracting the mass of the empty pycnometer (m_liquid = m₂ - m₁).

-

The density (ρ) is calculated by dividing the mass of the liquid by the known volume (V) of the pycnometer: ρ = (m₂ - m₁) / V .[19]

-

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how light bends as it passes through a substance and is a sensitive measure of purity.[3]

-

Apparatus: Abbe refractometer, light source (typically a sodium D-line source, λ = 589.3 nm), dropper, and a temperature-controlled water bath.[20]

-

Procedure:

-

Ensure the refractometer prisms are clean.

-

Calibrate the instrument using a standard liquid with a known refractive index, such as distilled water (n²⁰/D = 1.3330).[21]

-

Using a dropper, place a few drops of this compound onto the lower prism surface.[11]

-

Close the prisms firmly.

-

Allow the sample to reach thermal equilibrium with the instrument, typically controlled at 20°C.[21]

-

Adjust the instrument to bring the boundary line between the light and dark fields into sharp focus in the eyepiece.

-

Manipulate the controls to center the boundary line on the crosshairs.[22]

-

Read the refractive index value from the instrument's scale.[20] Record the temperature at which the measurement was taken.

-

Determination of Solubility

Solubility provides insight into the polarity of a molecule and is guided by the "like dissolves like" principle.[5]

-

Apparatus: Small test tubes, spatula or dropper, vortex mixer (optional).

-

Procedure:

-

Water Solubility: Add approximately 25 mg (or 0.05 mL) of this compound to a test tube containing 0.75 mL of deionized water.[10] Vigorously shake or vortex the tube for 60 seconds. Observe if the compound dissolves completely (soluble/miscible) or forms a separate layer (insoluble/immiscible).[5][10]

-

Organic Solvent Solubility: Repeat the procedure using various organic solvents of differing polarities, such as ethanol, methanol, and chloroform. Use the same solute-to-solvent ratio.

-

Record observations for each solvent, noting whether the compound is soluble, sparingly soluble, or insoluble.

-

Visualizations

Synthesis of this compound via Friedel-Crafts Acylation

This compound is commonly synthesized through the Friedel-Crafts acylation of benzene with isobutyryl chloride.[2] This electrophilic aromatic substitution reaction typically uses a Lewis acid catalyst like aluminum chloride (AlCl₃).[23]

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. chem.ws [chem.ws]

- 6. quora.com [quora.com]

- 7. mt.com [mt.com]

- 8. byjus.com [byjus.com]

- 9. pennwest.edu [pennwest.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. A Complete Guide to Refractometers [uk.rs-online.com]

- 12. scribd.com [scribd.com]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. EP1138662B1 - A process for the preparation of 4'-isobutylacetophenone - Google Patents [patents.google.com]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. chemconnections.org [chemconnections.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 19. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 20. mt.com [mt.com]

- 21. docsity.com [docsity.com]

- 22. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 23. patents.justia.com [patents.justia.com]

An In-depth Technical Guide to the Spectral Data of Isobutyrophenone

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for isobutyrophenone. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and experimental context for this compound.

Compound: this compound IUPAC Name: 2-methyl-1-phenylpropan-1-one[1] CAS Number: 611-70-1[1] Molecular Formula: C₁₀H₁₂O[1][2] Molecular Weight: 148.20 g/mol [1][2] Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides information on the different types of protons and their neighboring environments. The spectrum is typically run in a deuterated solvent such as chloroform-d (CDCl₃)[2][3].

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.95 | Multiplet | 2H | Aromatic Protons (ortho to C=O) |

| ~7.50 | Multiplet | 3H | Aromatic Protons (meta and para to C=O) |

| ~3.50 | Septet | 1H | Methine Proton (-CH) |

| ~1.20 | Doublet | 6H | Methyl Protons (-CH₃) |

Note: Actual chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~205.0 | Carbonyl Carbon (C=O) |

| ~136.5 | Aromatic Carbon (quaternary, attached to C=O) |

| ~132.7 | Aromatic Carbon (-CH, para) |

| ~128.5 | Aromatic Carbons (-CH, meta) |

| ~128.0 | Aromatic Carbons (-CH, ortho) |

| ~35.5 | Methine Carbon (-CH) |

| ~19.0 | Methyl Carbons (-CH₃) |

Note: These are approximate values.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For a liquid sample like this compound, the spectrum can be obtained from a thin film of the neat liquid between salt plates (e.g., NaCl or KBr)[5][6][7].

| Wavenumber (cm⁻¹) | Description of Absorption | Corresponding Functional Group |

| ~3060 | Aromatic C-H Stretch | C-H (sp²) |

| ~2970 | Aliphatic C-H Stretch | C-H (sp³) |

| ~1685 | Strong Carbonyl Stretch | C=O (Aryl Ketone) |

| ~1600, ~1450 | Aromatic C=C Bending | C=C (Aromatic Ring) |

| ~1220 | C-C Stretch | C-C |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common method used for this type of compound[8][9].

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 148 | ~8 | Molecular Ion [M]⁺ |

| 105 | 100 | [C₆H₅CO]⁺ (Base Peak) |

| 77 | ~37 | [C₆H₅]⁺ |

| 51 | ~13 | [C₄H₃]⁺ |

| 43 | Moderate | [CH(CH₃)₂]⁺ |

The fragmentation pattern is a key feature. The most abundant fragment (base peak) at m/z 105 corresponds to the stable benzoyl cation, formed by the cleavage of the bond between the carbonyl group and the isopropyl group.[10][11][12] The molecular ion peak is observed at m/z 148.[10]

Experimental Protocols

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[13][14] Chloroform-d is a common choice for non-polar to moderately polar compounds.[14][15]

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is "locked" onto the deuterium signal of the solvent to maintain a stable magnetic field.[13] Shimming is performed to optimize the homogeneity of the magnetic field across the sample.[13]

-

Data Acquisition: A standard proton pulse sequence is used to acquire the ¹H NMR spectrum.[16] For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each carbon.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).[15]

IR Spectroscopy Protocol (Neat Liquid)

-

Sample Preparation: Place one to two drops of neat (undiluted) this compound onto the surface of a clean, dry salt plate (NaCl or KBr).[5][6][17]

-

Cell Assembly: Place a second salt plate on top of the first, creating a thin liquid film "sandwich."[5][6][18]

-

Data Acquisition: Mount the plates in the spectrometer's sample holder.[7] First, run a background spectrum of the empty instrument to account for atmospheric CO₂ and H₂O. Then, run the sample spectrum. The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer, where it is vaporized in a vacuum.[8]

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy beam of electrons (typically 70 eV), which ejects an electron from the molecule to form a positively charged molecular ion (a radical cation).[8][9][19]

-

Fragmentation: The high energy of the molecular ions causes them to break apart into smaller, characteristic fragment ions and neutral radicals.[12][20]

-

Mass Analysis: The positively charged ions (both the molecular ion and the fragments) are accelerated by an electric field and then deflected by a magnetic field.[8][19] The degree of deflection depends on the mass-to-charge ratio (m/z) of the ion.[19]

-

Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.[19]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow of using NMR, IR, and MS to confirm the structure of this compound. Each technique provides complementary information that, when combined, leads to an unambiguous structural assignment.

Caption: Workflow for the structural elucidation of this compound.

References

- 1. This compound | C10H12O | CID 69144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. This compound(611-70-1) 13C NMR [m.chemicalbook.com]

- 5. webassign.net [webassign.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. ursinus.edu [ursinus.edu]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

- 10. This compound(611-70-1) MS spectrum [chemicalbook.com]

- 11. Isopropyl phenyl ketone [webbook.nist.gov]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. cores.research.asu.edu [cores.research.asu.edu]

- 14. How To [chem.rochester.edu]

- 15. NMR Spectroscopy [www2.chemistry.msu.edu]

- 16. chem.latech.edu [chem.latech.edu]

- 17. scribd.com [scribd.com]

- 18. researchgate.net [researchgate.net]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chem.libretexts.org [chem.libretexts.org]

Synthesis of Isobutyrophenone from Isobutyryl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of isobutyrophenone from isobutyryl chloride, a key reaction in organic chemistry with applications in the synthesis of pharmaceuticals and photoinitiators. The primary focus of this document is the Friedel-Crafts acylation of benzene with isobutyryl chloride, a widely utilized and effective method for this transformation.

Core Reaction: Friedel-Crafts Acylation

The synthesis of this compound from isobutyryl chloride is most commonly achieved through the Friedel-Crafts acylation of benzene.[1][2][3][4] This electrophilic aromatic substitution reaction involves the introduction of an isobutyryl group onto the benzene ring. The reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being the most frequently employed catalyst.[3][5]

The overall reaction can be represented as follows:

C₆H₆ + (CH₃)₂CHCOCl --(AlCl₃)--> C₆H₅COCH(CH₃)₂ + HCl

Benzene + Isobutyryl Chloride --(Aluminum Chloride)--> this compound + Hydrogen Chloride

Quantitative Data Summary

Several studies have reported on the synthesis of this compound via Friedel-Crafts acylation, with variations in reaction conditions leading to a range of reported yields. The following table summarizes the quantitative data found in the literature.

| Catalyst | Solvent | Temperature (°C) | Reaction Time (hours) | Reported Yield (%) | Reference |

| AlCl₃ | Benzene (excess) | 88 (reflux) | 3 | 44-66 | [1][2] |

| AlCl₃ | Benzene | 5 | Not specified | 95 | [2] |

| AlCl₃ | Not specified | Not specified | Not specified | 87 | [5][6] |

| AlCl₃ | Not specified | Not specified | Not specified | 87.25 | [5] |

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound based on cited experimental procedures.

Protocol 1: Synthesis using Excess Benzene as Solvent [1][2]

-

Reaction Setup: In a flask equipped with a reflux condenser and a stirring mechanism, place an excess of benzene which will serve as both the reactant and the solvent.

-

Addition of Catalyst: Carefully add anhydrous aluminum chloride (AlCl₃) to the benzene with stirring.

-

Addition of Acylating Agent: Slowly add isobutyryl chloride to the mixture. The reaction is exothermic, and the addition should be controlled to maintain a manageable reaction rate.

-

Reaction: Heat the reaction mixture to reflux (approximately 88°C) and maintain this temperature for 3 hours with continuous stirring.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring the mixture over crushed ice and water. This will hydrolyze the aluminum chloride complex and dissolve the inorganic salts.

-

Extraction: Separate the organic layer. The excess benzene can be recovered by distillation.

-

Purification: The crude this compound is then purified by distillation to yield the final product.

Protocol 2: High-Yield Synthesis at Low Temperature [2]

-

Reaction Setup: In a suitable reaction vessel, dissolve isobutyryl chloride (1.02 moles) in benzene (1.53 moles).

-

Catalyst Addition: Cool the solution to 5°C. Add anhydrous aluminum chloride (1.02 moles) portion-wise over a period of two hours while maintaining the temperature at 5°C with vigorous stirring.

-

Reaction Completion: After the addition is complete, continue stirring for an additional hour without cooling. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture into a mixture of ice and water with stirring.

-

Extraction and Purification: Separate the organic layer and evaporate the solvent under vacuum. The resulting product is then distilled to obtain pure this compound.

Reaction Mechanism and Visualization

The Friedel-Crafts acylation of benzene with isobutyryl chloride proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are visualized in the diagrams below.

Generation of the Acylium Ion

The first step involves the reaction between isobutyryl chloride and the Lewis acid catalyst (AlCl₃) to form a highly electrophilic acylium ion.

Figure 1: Formation of the electrophilic acylium ion.

Electrophilic Attack and Formation of the Sigma Complex

The acylium ion then acts as an electrophile and attacks the electron-rich benzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Figure 2: Attack of the acylium ion on the benzene ring.

Deprotonation and Product Formation

Finally, a weak base, in this case, the [AlCl₄]⁻ complex, abstracts a proton from the sigma complex, restoring the aromaticity of the ring and yielding this compound. The catalyst, AlCl₃, is regenerated in this step.

Figure 3: Regeneration of the aromatic ring to form the final product.

Concluding Remarks

The Friedel-Crafts acylation of benzene with isobutyryl chloride remains a robust and widely practiced method for the synthesis of this compound. While the reaction is generally high-yielding, careful control of reaction conditions, particularly temperature and the stoichiometry of the reactants and catalyst, is crucial for optimizing the yield and purity of the product. The provided protocols and mechanistic insights serve as a valuable resource for researchers and professionals engaged in the synthesis of this important chemical intermediate.

References

- 1. This compound | 611-70-1 [chemicalbook.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Show how you would use the Friedel–Crafts acylation, Clemmensen r... | Study Prep in Pearson+ [pearson.com]

- 4. This compound | 611-70-1 | Benchchem [benchchem.com]

- 5. CN103212402A - Catalyst for synthesizing this compound by isobutyric acid and methyl benzoate and applications thereof - Google Patents [patents.google.com]

- 6. CN103212402B - Catalyst for synthesizing this compound by isobutyric acid and methyl benzoate and applications thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Friedel-Crafts Acylation for Isobutyrophenone Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Friedel-Crafts acylation stands as a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the production of aryl ketones. This guide provides a comprehensive technical overview of the synthesis of isobutyrophenone via the Friedel-Crafts acylation of benzene with isobutyryl chloride. It delves into the reaction mechanism, presents a comparative analysis of various catalytic systems, offers detailed experimental protocols, and provides key analytical data for the product. This document is intended to be a valuable resource for researchers, chemists, and professionals in the pharmaceutical and chemical industries engaged in organic synthesis and drug development.

Introduction

This compound, also known as 2-methyl-1-phenyl-1-propanone, is a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds.[1] Its synthesis is most commonly achieved through the Friedel-Crafts acylation, a classic and versatile method for the electrophilic aromatic substitution of an acyl group onto an aromatic ring.[2] This reaction typically involves the use of an acylating agent, such as an acyl chloride or anhydride, and a Lewis acid catalyst.[3] Understanding the nuances of this reaction, including the choice of catalyst, solvent, and reaction conditions, is crucial for optimizing yield, purity, and overall efficiency.

Reaction Mechanism

The Friedel-Crafts acylation of benzene with isobutyryl chloride proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of isobutyryl chloride, making it a better leaving group. This facilitates the formation of a resonance-stabilized acylium ion, which serves as the electrophile.[4][5]

-

Electrophilic Attack: The electron-rich π system of the benzene ring attacks the electrophilic carbon of the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]

-

Deprotonation and Regeneration of Aromaticity: A weak base, such as the AlCl₄⁻ formed in the first step, removes a proton from the carbon atom bearing the acyl group, restoring the aromaticity of the ring and yielding the this compound product.[4] The catalyst is regenerated in this step.

Data Presentation: Comparative Analysis of Catalytic Systems

The choice of catalyst is a critical factor influencing the yield and reaction conditions of the Friedel-Crafts acylation. While aluminum chloride is the most traditional and widely used catalyst, several alternatives have been explored to overcome some of its limitations, such as its moisture sensitivity and the requirement for stoichiometric amounts.

| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| Aluminum Chloride (AlCl₃) | Isobutyryl Chloride | Benzene (excess) | 5 | 3 | Not specified | [6] |

| Aluminum Chloride (AlCl₃) | Isobutyryl Chloride | Benzene (excess) | 88 (reflux) | 3 | 44 | [6] |

| Aluminum Chloride (AlCl₃) | Isobutyryl Chloride | Not specified | Not specified | Not specified | 87 | [7][8] |

| Aluminum Chloride (AlCl₃) with Solar Reflector | Isobutyryl Chloride | Benzene (excess) | 88 (reflux) | 3 | 66 | [6][9] |

| Iron(III) Chloride (FeCl₃) | Acyl Chlorides | Dichloromethane | Room Temp | < 1 | High | [10] |

| Zinc Oxide (ZnO) | Acyl Chlorides | Solvent-free | Room Temp | Not specified | Not specified | [9] |

| Rare-earth Metal Triflates (e.g., Eu(NTf₂)₃) | Carboxylic Acids | Not specified | High | Not specified | Good | [9] |

Note: The yields and reaction conditions for catalysts other than AlCl₃ are for general Friedel-Crafts acylations of benzene derivatives and may vary for the specific synthesis of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound via Friedel-Crafts acylation.

Synthesis of this compound using Aluminum Chloride

This protocol is adapted from established procedures for Friedel-Crafts acylation.[6][11]

Materials:

-

Anhydrous Benzene (reagent and solvent)

-

Isobutyryl chloride

-

Anhydrous Aluminum chloride (AlCl₃)

-

Crushed ice

-

Concentrated Hydrochloric acid (HCl)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane or Diethyl ether (for extraction)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Equip a dry round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube to protect the reaction from atmospheric moisture.

-

Reagent Charging: In the flask, place anhydrous aluminum chloride (1.02 mol). Add anhydrous benzene (1.53 mol) to the flask.

-

Addition of Acylating Agent: Cool the mixture in an ice bath with stirring. Slowly add isobutyryl chloride (1.02 mol) from the dropping funnel to the stirred mixture. Control the rate of addition to maintain the reaction temperature at approximately 5°C.[6]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional hour.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation.

Product Characterization

Accurate characterization of the synthesized this compound is essential to confirm its identity and purity.

Table of Spectroscopic Data for this compound:

| Technique | Data | Reference(s) |

| ¹H NMR (in CDCl₃) | δ (ppm): 1.21 (d, 6H), 3.55 (sept, 1H), 7.43-7.58 (m, 3H), 7.92-7.96 (m, 2H) | [12][13] |

| ¹³C NMR (in CDCl₃) | δ (ppm): 19.1, 35.5, 128.3, 128.5, 132.8, 136.9, 204.6 | [14][15] |

| Infrared (IR) | ν (cm⁻¹): ~2970 (C-H stretch), ~1685 (C=O stretch), ~1600, 1450 (C=C aromatic stretch) | [16][17][18] |

| Mass Spectrometry (MS) | m/z: 148 (M+), 105, 77 | [14] |

Conclusion

The Friedel-Crafts acylation remains a highly effective and widely employed method for the synthesis of this compound. The traditional use of aluminum chloride as a catalyst provides good yields, although alternative, greener catalysts are continually being developed. Careful control of reaction conditions and a thorough work-up and purification procedure are paramount to obtaining a high-purity product. This guide provides the essential technical information for researchers and professionals to successfully synthesize and characterize this compound for its various applications in the chemical and pharmaceutical industries.

References

- 1. Page loading... [guidechem.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. CN103212402B - Catalyst for synthesizing this compound by isobutyric acid and methyl benzoate and applications thereof - Google Patents [patents.google.com]

- 8. CN103212402A - Catalyst for synthesizing this compound by isobutyric acid and methyl benzoate and applications thereof - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Page loading... [guidechem.com]

- 13. This compound | C10H12O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 14. This compound | C10H12O | CID 69144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound(611-70-1) 13C NMR spectrum [chemicalbook.com]

- 16. This compound(611-70-1) IR Spectrum [chemicalbook.com]

- 17. Isopropyl phenyl ketone [webbook.nist.gov]

- 18. uanlch.vscht.cz [uanlch.vscht.cz]

Isobutyrophenone: A Technical Guide to its Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyrophenone, also known as 2-methyl-1-phenyl-1-propanone, is an aromatic ketone that has found diverse applications in various scientific and industrial fields. Its unique chemical structure, featuring a phenyl group attached to an isobutyryl group, imparts properties that make it a valuable intermediate in organic synthesis, a key component in photopolymerization, and a notable ingredient in the fragrance industry. This technical guide provides an in-depth overview of the discovery, history, synthesis, and applications of this compound, with a focus on detailed experimental protocols and mechanistic insights.

Discovery and History

The discovery of this compound is intrinsically linked to the development of one of the most fundamental reactions in organic chemistry: the Friedel-Crafts reaction. In 1877, Charles Friedel and James Crafts discovered that acyl halides or anhydrides could react with aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones. While the exact first synthesis of this compound is not extensively documented, it is widely accepted that it was first prepared as an exemplary product of this novel acylation reaction.

Early research focused on the scope and limitations of the Friedel-Crafts acylation, with various alkyl and acyl groups being attached to aromatic rings. The synthesis of this compound from benzene and isobutyryl chloride served as a clear demonstration of the reaction's utility in creating branched-chain aromatic ketones. Over the years, this compound has transitioned from a synthetic curiosity to a commercially significant chemical, driven by its utility in specialized applications.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application, and process development.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₂O | [1][2] |

| Molecular Weight | 148.20 g/mol | [1][2] |

| CAS Number | 611-70-1 | [1] |

| Appearance | Clear, colorless to very slightly yellow liquid | [1] |

| Odor | Sweet, floral | [1] |

| Boiling Point | 217 °C (at 760 mmHg) | [2] |

| Melting Point | 1 °C | [2] |

| Density | 0.988 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.517 | [1] |

| Flash Point | 79.3 °C | [2] |

| Solubility | Soluble in organic solvents like ethanol and acetone; sparingly soluble in water. | [1] |

Synthesis of this compound

The most common and historically significant method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with isobutyryl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Friedel-Crafts Acylation: Experimental Protocol

This protocol provides a detailed procedure for the laboratory-scale synthesis of this compound via Friedel-Crafts acylation.

Materials:

-

Benzene (anhydrous)

-

Isobutyryl chloride

-

Aluminum chloride (anhydrous, powdered)

-

Hydrochloric acid (concentrated)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Methylene chloride (or other suitable extraction solvent)

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, place anhydrous aluminum chloride (1.1 equivalents) and anhydrous benzene (used as both reactant and solvent). Cool the flask in an ice bath.

-

Addition of Acyl Chloride: Slowly add isobutyryl chloride (1.0 equivalent) to the stirred benzene/AlCl₃ mixture from the dropping funnel. The addition should be controlled to maintain a low reaction temperature and to manage the evolution of hydrogen chloride gas.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 60-80°C) for 1-3 hours to ensure the reaction goes to completion.

-

Quenching: Cool the reaction mixture in an ice bath and slowly and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with methylene chloride. Combine the organic layers.

-

Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation to yield a clear, colorless to slightly yellow liquid.

Synthesis Workflow

Applications of this compound

This compound's utility stems from its versatile chemical reactivity and photophysical properties.

Photoinitiator in UV Curing

This compound is widely used as a Type I photoinitiator in UV curing applications for inks, coatings, and adhesives. Upon exposure to ultraviolet radiation, the molecule undergoes a Norrish Type I cleavage, generating free radicals that initiate polymerization.

Mechanism of Photoinitiation:

The photoinitiation process begins with the absorption of a UV photon by the this compound molecule, promoting it to an excited singlet state. This is followed by intersystem crossing to a more stable triplet state. The excited triplet state then undergoes α-cleavage (cleavage of the bond between the carbonyl group and the isopropyl group) to form a benzoyl radical and an isopropyl radical. Both of these radical species are capable of initiating the polymerization of monomers and oligomers in the formulation.

Intermediate in Organic Synthesis

This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The ketone functional group can be readily transformed into other functionalities. For example, it is a key intermediate in the synthesis of the photoinitiator 2-hydroxy-2-methyl-1-phenyl-1-propanone.[2]

Fragrance Ingredient

With its sweet and floral odor, this compound is utilized as a fragrance ingredient in perfumes, soaps, and other personal care products.[1] It contributes to the overall scent profile and can be used to create specific floral and fruity notes.

Conclusion

This compound, a product of the historic Friedel-Crafts reaction, has evolved into a chemical of significant industrial importance. Its straightforward synthesis, coupled with its valuable properties as a photoinitiator and synthetic intermediate, ensures its continued relevance in various fields of research and development. This guide provides a foundational understanding of this compound, offering detailed insights into its history, synthesis, and key applications for professionals in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Safe Handling of Isobutyrophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for isobutyrophenone (CAS No. 611-70-1), a common reagent and intermediate in pharmaceutical and chemical synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow liquid.[1][2] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O | [1][3] |

| Molecular Weight | 148.20 g/mol | [3] |

| Appearance | Clear liquid | [1] |

| Odor | Sweet, floral | [1] |

| Boiling Point | 217 °C (lit.) | [4] |

| Melting Point | 1 °C / 33.8 °F | [5] |

| Flash Point | 84 °C / 183.2 °F | [3][5][6] |

| Density | 0.988 g/mL at 25 °C (lit.) | [4] |

| Vapor Pressure | 1 mmHg @ 50 °C | [5] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone. | [1] |

| Stability | Stable under normal temperatures and pressures. | [1] |

Hazard Identification and GHS Classification

This compound is considered a hazardous chemical.[5] The GHS classification is as follows:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid.[7][8] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[5][7][8][9] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[5][7][8][9] |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation.[7][9][10][11] |

Signal Word: Warning[3][5][7][8]

Hazard Pictogram:

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[6] Available information indicates the following potential health effects:

-

Inhalation: May cause respiratory tract irritation.[6][7][9][11]

-

Ingestion: Harmful if swallowed. May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[3][6]

No LD50/LC50 data is readily available.[6] It is not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[6]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Handling:

-

Use only in a well-ventilated area or under a chemical fume hood.[6][7][9]

-

Keep away from heat, sparks, open flames, and hot surfaces.[5][6]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][5][6][7]

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[5][6]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

| Protection Type | Specification | Reference |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. | [5][6][7] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure. | [5][6][7] |

| Respiratory Protection | If engineering controls are inadequate, use a NIOSH/MSHA-approved respirator. | [6] |

First Aid Measures

In case of exposure, follow these first aid procedures:

| Exposure Route | First Aid Measures | Reference |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [5][6][7] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. | [5][6][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [5][6][7] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [5][6][7] |

Fire and Explosion Hazard Data

This compound is a combustible liquid.[5][6][8]

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5][6][7]

-

Specific Hazards: During a fire, irritating and highly toxic gases such as carbon monoxide and carbon dioxide may be generated.[5][6] Containers may explode when heated.[5][6]

-

Fire-Fighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][6][7] Use water spray to keep fire-exposed containers cool.[5][6]

Accidental Release Measures

In the event of a spill or leak:

-

Personal Precautions: Remove all sources of ignition.[5][6] Ensure adequate ventilation.[6][7] Avoid breathing vapors, mist, or gas.[7] Wear appropriate personal protective equipment.[7]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[5][6][7]

Experimental Protocols

Detailed experimental protocols for assessing the safety of a chemical like this compound are extensive. Below is a generalized workflow for such an assessment.

Caption: Generalized workflow for chemical safety assessment.

Logical Relationships in Handling Precautions

The following diagram illustrates the logical flow of precautions when working with this compound.

Caption: Logical flow of this compound handling precautions.

References

- 1. Page loading... [guidechem.com]

- 2. CAS 611-70-1: this compound | CymitQuimica [cymitquimica.com]

- 3. イソブチロフェノン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 611-70-1 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. This compound | 611-70-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 10. This compound | C10H12O | CID 69144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound, 97% | Fisher Scientific [fishersci.ca]

Methodological & Application

Application Notes and Protocols: Isobutyrophenone as a Photoinitiator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyrophenone is a versatile organic compound widely recognized for its role as a Type I free-radical photoinitiator.[1] Upon exposure to ultraviolet (UV) radiation, it undergoes a rapid photochemical reaction to generate free radicals, which can initiate chain polymerization of various monomers and oligomers. This characteristic makes it a valuable component in UV-curable formulations used in coatings, inks, adhesives, and the fabrication of polymeric biomaterials.[1][2] As a member of the acetophenone family, this compound's initiation mechanism is characterized by a unimolecular bond cleavage, a process known as the Norrish Type I reaction.

Mechanism of Action: Norrish Type I Cleavage

Photoinitiators are broadly classified into two categories based on their mechanism of radical generation: Type I (cleavage) and Type II (hydrogen abstraction). This compound is a classic example of a Type I photoinitiator. The process is initiated by the absorption of UV light by the carbonyl group of the this compound molecule. This absorption excites the molecule to a singlet state, which can then undergo intersystem crossing to a more stable triplet state.

From this excited state, the molecule undergoes homolytic cleavage of the α-carbon-carbonyl bond (α-cleavage). This fragmentation, known as the Norrish Type I reaction, results in the formation of two distinct free radicals: a benzoyl radical and an isopropyl radical. Both of these radical species are capable of initiating polymerization by attacking the double bonds of monomer units, such as acrylates or methacrylates, thereby starting the polymer chain growth.

Physicochemical and Spectroscopic Properties

A summary of the key physical and chemical properties of this compound is provided below. Understanding these properties is essential for its proper handling, storage, and application in formulations.

| Property | Value | Reference(s) |

| Chemical Name | 2-Methyl-1-phenyl-1-propanone | [2] |

| Synonyms | Isopropyl Phenyl Ketone | [2][3] |

| CAS Number | 611-70-1 | [1] |

| Molecular Formula | C₁₀H₁₂O | [4] |

| Molecular Weight | 148.20 g/mol | [4] |

| Appearance | Clear, colorless to slightly yellow liquid/oil | [2] |

| Boiling Point | 217 °C | [4] |

| Density | 0.988 g/mL at 25 °C | [4] |